molecular formula C8H5F2NO5 B13540950 4,5-Difluoro-2-nitromandelic acid

4,5-Difluoro-2-nitromandelic acid

Katalognummer: B13540950
Molekulargewicht: 233.13 g/mol
InChI-Schlüssel: DPVWZIUJVTUTMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Difluoro-2-nitromandelic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a mandelic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-nitromandelic acid typically involves the nitration of 4,5-difluorobenzoic acid or 3,4-difluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow reactors to optimize the nitration process. This method enhances the efficiency and safety of the reaction by providing better control over reaction parameters such as temperature and residence time .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Difluoro-2-nitromandelic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be displaced by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium hydroxide (KOH) or triethylamine (Et3N).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,5-Difluoro-2-nitromandelic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Difluoro-2-nitromandelic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and influence its interaction with biological targets by altering the electronic properties of the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Difluoro-2-nitrobenzoic acid: Similar structure but lacks the mandelic acid core.

    4,5-Difluoro-2-aminomandelic acid: A reduction product of 4,5-Difluoro-2-nitromandelic acid.

    3,4-Difluoromandelic acid: Similar but with different fluorine atom positions.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a nitro group on the mandelic acid core, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C8H5F2NO5

Molekulargewicht

233.13 g/mol

IUPAC-Name

2-(4,5-difluoro-2-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H5F2NO5/c9-4-1-3(7(12)8(13)14)6(11(15)16)2-5(4)10/h1-2,7,12H,(H,13,14)

InChI-Schlüssel

DPVWZIUJVTUTMY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.